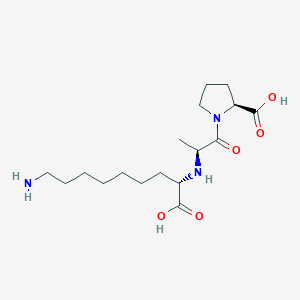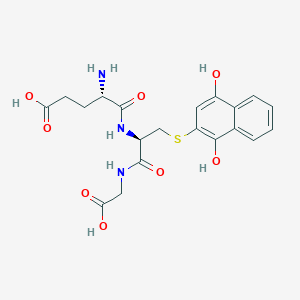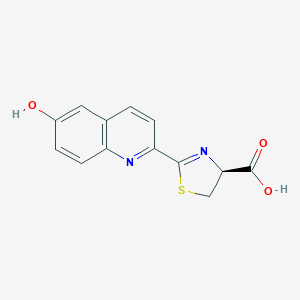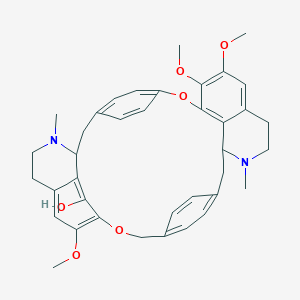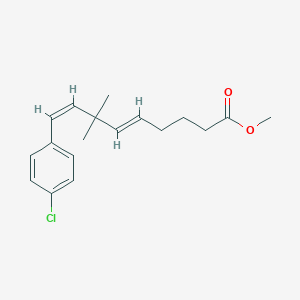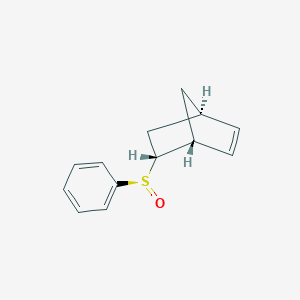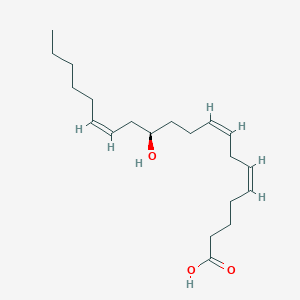
1-(1,2-Dihydroquinoxalin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dihydroquinoxalin-2-yl)ethanol, also known as DHQET, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound containing a ring structure made up of carbon and nitrogen atoms. DHQET has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
Wirkmechanismus
1-(1,2-Dihydroquinoxalin-2-yl)ethanol acts as a competitive inhibitor of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By inhibiting this receptor, 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can modulate various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been shown to have various biochemical and physiological effects, including improving cognitive function in animal models of Alzheimer's disease, reducing inflammation in animal models of sepsis, and reducing pain sensitivity in animal models of neuropathic pain. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been shown to have potential applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has several advantages for use in lab experiments, including its potency and selectivity as an inhibitor of the α7 nicotinic acetylcholine receptor. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2-Dihydroquinoxalin-2-yl)ethanol, including further studies on its potential applications in the treatment of Alzheimer's disease, schizophrenia, and depression. Other areas of research could include investigating the potential use of 1-(1,2-Dihydroquinoxalin-2-yl)ethanol in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing new synthesis methods for 1-(1,2-Dihydroquinoxalin-2-yl)ethanol and other quinoxaline derivatives with potential applications in scientific research.
Synthesemethoden
1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(2-nitrophenyl)ethanol with palladium on carbon, or the reduction of 1-(2-nitrophenyl)ethanol with lithium aluminum hydride. Other methods include the reduction of 1-(2-nitrophenyl)ethanol with sodium borohydride or the reduction of 1-(2-nitrophenyl)ethanol with hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Eigenschaften
CAS-Nummer |
111289-53-3 |
|---|---|
Produktname |
1-(1,2-Dihydroquinoxalin-2-yl)ethanol |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(1,2-dihydroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |
InChI-Schlüssel |
LBCNXPYRJHMXFX-UHFFFAOYSA-N |
SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
Kanonische SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
Synonyme |
2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



